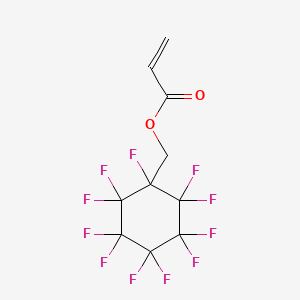

Perfluorocyclohexylmethyl acrylate

Overview

Description

Perfluorocyclohexylmethyl acrylate is a type of acrylate monomer. It contains a total of 28 bonds, including 23 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, and 1 ester .

Synthesis Analysis

The synthesis of UV-curable polyurethane-acrylate hybrids with tuneable hardness and viscoelastic properties has been reported . The chemical structure of the synthesized hybrids was analyzed by 1H NMR and 13C NMR spectroscopy . Another study reported the direct synthesis of acrylate monomers in heterogeneous continuous flow processes .

Molecular Structure Analysis

This compound contains a total of 28 bonds, including 23 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 six-membered ring, and 1 ester . High-quality images of its 3D molecular structure, molecular surface, and molecular orbitals have been created .

Chemical Reactions Analysis

Thermal analysis has been used to analyze thermal decomposition reactions of different types of materials, including polymers . Radical polymerization of acrylates, methacrylates, and styrene has been studied, with a focus on secondary chemical reactions that influence rates greatly at elevated system temperatures .

Physical And Chemical Properties Analysis

The physical and chemical properties of acrylates, including this compound, are influenced by their molecular structure .

Scientific Research Applications

Applications in Optical Technologies

Polymerization for Optical Applications : Poly(perfluoro-2-trichloromethylisopropyl acrylate) was synthesized through radical bulk polymerization, revealing its potential in crafting optical waveguides due to its unique physicochemical properties (Tyutyunov et al., 2016). Moreover, a variety of highly fluorinated acrylic macromers and monomers, including those with perfluorocyclohexyl pendant groups, were engineered to minimize absorption losses and birefringences, showing promise as optically passive waveguide materials (Lee et al., 2016).

Surface Modification and Wetting Performance

Super Wetting Performance on Diverse Substrates : Novel fluorinated polymers with short perfluorobutyl side chains demonstrated significant potential. Their exceptional thermal, crystallization behaviors, and dynamic water- and oil-repellent properties make them ideal for applications in nonstick and self-cleaning surfaces across various substrates (Jiang et al., 2016).

Applications in Nano-patterning and Photonics

Perfluoropolyether Polymers for High-Demand Applications : PFPE structures functionalized with acrylic groups revealed high reactivity under UV irradiation. The resulting fluorinated polymers exhibit noteworthy thermal, mechanical, and surface properties, including low refractive index and surface tension. These properties make them suitable for demanding applications like photonic devices and nano-patterning (Bongiovanni et al., 2012).

Environmental Considerations

Degradability in Soil : A study on the degradability of an acrylate-linked, fluorotelomer polymer in soil revealed a significant degradation rate, suggesting fluorotelomer polymer degradation could be a notable source of PFOA and other fluorinated compounds in the environment (Washington et al., 2009).

Mechanism of Action

Biochemical Pathways

Perfluorocyclohexylmethyl acrylate may affect various biochemical pathways due to its complex structure and potential range of targets . The specific pathways affected by this compound and their downstream effects are currently unknown and require further investigation.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound

Safety and Hazards

Future Directions

Recent research has focused on the development of sustainable alternatives for removing per- and poly-fluoroalkyl substances (PFAS) from contaminated soil and water . Other studies have explored the synthesis of UV LED curable coatings for photonic applications and the industrial production and applications of fluorinated monomers, building blocks, oligomers, and polymers .

Biochemical Analysis

Biochemical Properties

Perfluorocyclohexylmethyl acrylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, including esterases and oxidoreductases, which facilitate its conversion into active metabolites. The nature of these interactions often involves the formation of ester bonds and subsequent hydrolysis, leading to the release of fluorinated byproducts .

Cellular Effects

This compound has been observed to influence cellular processes in multiple ways. It affects cell signaling pathways by modulating the activity of key signaling molecules such as kinases and phosphatases. Additionally, it can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, exposure to this compound has been shown to upregulate genes involved in oxidative stress response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, including proteins and nucleic acids. This binding can result in enzyme inhibition or activation, depending on the target molecule. For example, this compound can inhibit the activity of certain proteases by forming stable complexes with their active sites. Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature, pH, and the presence of other reactive species. Long-term exposure to this compound has been associated with cumulative effects on cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level triggers significant adverse reactions .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. Enzymes such as cytochrome P450 oxidases play a crucial role in its metabolism, converting it into more water-soluble metabolites that can be excreted from the body. This process can affect metabolic flux and alter the levels of various metabolites in the system .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to particular cellular compartments, where it can exert its biochemical effects. The compound’s distribution is also influenced by its physicochemical properties, such as solubility and molecular weight .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is often directed to specific organelles, such as the endoplasmic reticulum and mitochondria, through targeting signals and post-translational modifications. These localizations enable the compound to interact with key biomolecules and participate in various cellular processes .

properties

IUPAC Name |

(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F11O2/c1-2-4(22)23-3-5(11)6(12,13)8(16,17)10(20,21)9(18,19)7(5,14)15/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZGWOALFBHODRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCC1(C(C(C(C(C1(F)F)(F)F)(F)F)(F)F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5F11O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379782 | |

| Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

40677-94-9 | |

| Record name | (1,2,2,3,3,4,4,5,5,6,6-Undecafluorocyclohexyl)methyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40677-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040677949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, (1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (Perfluorocyclohexyl)methyl prop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]propanoic acid](/img/structure/B1362203.png)